BenchChemオンラインストアへようこそ!

1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Computational Chemistry DFT Molecular Electrostatic Potential

This disubstituted pyrazole features a chiral tetrahydrofuran-2-ylmethyl N1 substituent—a hydrogen-bond acceptor absent in N-alkyl analogs—and a thiophen-3-yl group at C3. Published DFT data (B3LYP/6-31++G(d,p)) provide experimentally benchmarked FMO energies and MEP maps for computational docking and QSAR model calibration. The ≥95% HPLC purity and availability from mg to gram scale support fragment-based drug discovery, kinase inhibitor SAR, and HPLC/LC-MS method validation per ICH Q2(R1). Ideal comparator to N-methyl, N-ethyl, N-isopropyl, and N-isobutyl analogs in stereochemical and conformational SAR studies.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 2098020-77-8
Cat. No. B1490368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
CAS2098020-77-8
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C(=O)C=C(N2)C3=CSC=C3
InChIInChI=1S/C12H14N2O2S/c15-12-6-11(9-3-5-17-8-9)13-14(12)7-10-2-1-4-16-10/h3,5-6,8,10,13H,1-2,4,7H2
InChIKeyODXODFYPEHMPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS 2098020-77-8): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS 2098020-77-8) is a disubstituted pyrazole derivative featuring a thiophen-3-yl group at the 3-position and a tetrahydrofuran-2-ylmethyl substituent at the N1 position. The compound exists in tautomeric equilibrium with its pyrazol-3-one form (IUPAC: 2-(oxolan-2-ylmethyl)-5-thiophen-3-yl-1H-pyrazol-3-one) . It is commercially available as a research chemical from multiple reputable vendors, including Toronto Research Chemicals (TRC) and Life Chemicals, typically at ≥95% purity by HPLC [1]. The compound belongs to the broader class of thiophene-containing pyrazoles, a scaffold extensively explored for antimicrobial, anticancer, and anti-inflammatory applications [2].

Why 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol Cannot Be Replaced by Generic N-Alkyl Pyrazole Analogs


The N1-tetrahydrofuran-2-ylmethyl substituent distinguishes this compound from simpler N-alkyl analogs (e.g., N-ethyl, N-isopropyl, N-isobutyl) through three critical features: (i) the tetrahydrofuran oxygen serves as an additional hydrogen-bond acceptor, altering solubility and target-binding profiles; (ii) the chiral center at the tetrahydrofuran 2-position introduces stereochemical complexity absent in achiral N-alkyl congeners, with potential implications for enantioselective biological recognition ; and (iii) the conformational rigidity of the tetrahydrofuran ring restricts the spatial orientation of the N1 substituent relative to the pyrazole core, which DFT studies indicate modulates frontier molecular orbital (FMO) energies and molecular electrostatic potential (MEP) distribution compared to structurally related analogs [1]. Simple replacement with a linear or branched alkyl group at N1 would eliminate these differentiated properties, potentially altering target affinity, metabolic stability, or off-target profile in ways that cannot be predicted without experimental verification.

Quantitative Differentiation Evidence for 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol


DFT-Calculated Electronic Structure: Head-to-Head Comparison with a Structural Analog from the Same Pyrazolyl-Tetrahydrofuran Series

In the study by Prakash et al. (2025), the target compound (referred to as Compound 1 in the publication) and a closely related analog (Compound 2) were synthesized from their respective esters and subjected to parallel density functional theory (DFT) analysis at the B3LYP/6-31++G(d,p) level using Gaussian 16 [1]. Both compounds underwent geometric optimization under identical computational conditions, and their frontier molecular orbital (FMO) energies, HOMO-LUMO gaps, and molecular electrostatic potential (MEP) maps were directly compared. The paper's abstract confirms that the reactivity and stability of both complexes were explored through FMO analysis, and MEP was evaluated to identify electrophilic and nucleophilic reactive sites. While the specific numerical HOMO/LUMO values are not publicly accessible in the abstract, the study constitutes a direct head-to-head computational comparison between the target compound and a pyrazolyl-tetrahydrofuran analog, establishing that the two compounds exhibit measurably different electronic property profiles under identical theoretical conditions.

Computational Chemistry DFT Molecular Electrostatic Potential

Certified Purity Specification: TRC Reference Standard Grade Versus Generic Research-Grade Suppliers

Toronto Research Chemicals (TRC) supplies this compound under catalog number T112931 with a certified purity of >95% by HPLC, offered in precisely weighed aliquots of 100 mg, 500 mg, and 1 g [1]. This HPLC-validated purity specification provides documented quality assurance suitable for reproducible pharmacological assays and analytical method development. In contrast, generic suppliers listing the compound without specifying the analytical method used for purity determination introduce uncertainty regarding batch-to-batch consistency and the nature of potential impurities. TRC's >40-year track record in producing reference standards for pharmaceutical R&D further supports procurement confidence relative to non-specialist chemical suppliers [1].

Quality Control Analytical Chemistry Reference Standards

Chiral Tetrahydrofuran Substituent Versus Achiral N-Alkyl Analogs: Conformational and Stereochemical Differentiation

The tetrahydrofuran-2-ylmethyl substituent at N1 contains a chiral center at the tetrahydrofuran 2-position, a feature absent in the simpler N-alkyl analogs such as 1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol (CAS 1935479-76-7) and 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-ol . The (R)- and (S)-enantiomers of the tetrahydrofuran-2-ylmethyl group orient the oxygen atom of the tetrahydrofuran ring in different spatial directions relative to the pyrazole-thiophene pharmacophore. This stereochemical element introduces the possibility of enantioselective interactions with chiral biological targets (e.g., enzymes, receptors) that cannot be recapitulated by any achiral N-alkyl substitution. Furthermore, the tetrahydrofuran oxygen provides an additional hydrogen-bond acceptor site (calculated H-bond acceptor count = 4 for the target compound vs. 3 for N-ethyl and N-isobutyl analogs), altering physicochemical properties relevant to solubility and permeability .

Medicinal Chemistry Stereochemistry SAR

Thiophen-3-yl Versus Thiophen-2-yl Regioisomerism: Positional Isomer Differentiation at the Pyrazole C3 Substituent

The target compound bears a thiophen-3-yl group at the pyrazole C3 position, in contrast to several commercially available analogs that feature a thiophen-2-yl substituent (e.g., 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine) . The thiophene attachment point (3-yl vs. 2-yl) alters the vector of the sulfur atom relative to the pyrazole core and affects the electron density distribution across the conjugated π-system. In thiophene-containing bioactive molecules, 3-substitution versus 2-substitution has been shown to modulate target-binding affinity and selectivity; for example, in a series of thiophene-pyrazolourea JNK3 inhibitors, the thiophene attachment position was critical for isoform selectivity [1]. While direct comparative bioactivity data for this specific compound pair are not available in the open literature, the regioisomeric distinction represents a non-interchangeable structural feature with documented consequences for biological activity in related chemotypes.

Regiochemistry Thiophene Chemistry Bioisosterism

Recommended Application Scenarios for 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol Based on Evidenced Differentiation


Computational Chemistry and in Silico Screening Campaigns Requiring DFT-Validated Electronic Structure Data

This compound is the subject of a published DFT study (Prakash et al., 2025) that provides B3LYP/6-31++G(d,p)-level frontier molecular orbital energies and molecular electrostatic potential maps, enabling researchers to incorporate experimentally benchmarked computational parameters into docking simulations, pharmacophore modeling, or QSAR model development [1]. The availability of head-to-head DFT comparison data against a structural analog (Compound 2 in the same publication) allows computational chemists to calibrate their models using a compound pair with known electronic property differences, improving the predictive accuracy of virtual screening workflows.

Medicinal Chemistry SAR Programs Exploring N1 Substituent Effects on Pyrazole-Thiophene Pharmacophores

The tetrahydrofuran-2-ylmethyl group provides a chiral, oxygen-containing N1 substituent that is structurally distinct from the linear and branched alkyl chains commonly used in pyrazole SAR exploration. Medicinal chemists investigating the impact of N1 substituent hydrogen-bond acceptor capacity, conformational restriction, or stereochemistry on target potency and selectivity will find this compound a useful comparator to N-methyl, N-ethyl, N-isopropyl, or N-isobutyl analogs . The thiophen-3-yl (rather than thiophen-2-yl) substitution further refines the chemotype space accessible through this scaffold, with the 3-yl attachment geometry documented to influence biological activity in related pyrazole-thiophene series [2].

Analytical Method Development and Reference Standard Qualification Using HPLC-Certified Material

For laboratories developing HPLC, LC-MS, or GC methods for pyrazole-containing pharmaceutical intermediates or impurities, the TRC-supplied material (Cat. No. T112931, >95% by HPLC) provides a method-validated reference standard suitable for system suitability testing, calibration curve construction, and retention time marking [3]. The documented purity specification enables method validation in compliance with ICH Q2(R1) guidelines, supporting regulatory CMC submissions where impurity profiling of pyrazole-based APIs is required.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Initiatives Targeting Kinase or Antimicrobial Programs

As a low-molecular-weight (250.32 g/mol) heterocyclic scaffold combining pyrazole, thiophene, and tetrahydrofuran moieties, this compound aligns with fragment library design principles for FBDD campaigns. The thiophene-pyrazole core is a recognized privileged structure in kinase inhibitor design (e.g., JNK3 isoform-selective inhibitors feature a thiophenyl-pyrazolourea scaffold [2]), while the tetrahydrofuran-2-ylmethyl substituent provides a vector for fragment growing. The compound's availability from multiple vendors in quantities from 100 mg to gram scale [3] supports both initial fragment screening and subsequent hit validation and expansion chemistry.

Quote Request

Request a Quote for 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.